Amyloid beta-protein (25-35) amide, often referred to as Aβ(25-35), is a peptide fragment derived from the larger amyloid beta-protein, specifically from the 42-residue variant known as Aβ(1-42). This peptide is of significant interest in Alzheimer's disease research due to its role in amyloid plaque formation and neurotoxicity. Aβ(25-35) is considered the most toxic fragment of the amyloid beta-protein, exhibiting properties that contribute to cellular damage and neurodegeneration.
Aβ(25-35) is synthesized from the amyloid precursor protein through enzymatic cleavage by secretases. The peptide sequence is NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH, where the amino acids correspond to positions 25 to 35 of the full-length amyloid beta-protein. This fragment retains the essential characteristics of the full-length protein, particularly its propensity to aggregate into toxic fibrils and oligomers .
Aβ(25-35) falls under the classification of neurotoxic peptides. It is categorized as an amyloidogenic peptide due to its ability to misfold and aggregate, forming structures that are implicated in neurodegenerative diseases, particularly Alzheimer's disease. The peptide can be classified further based on its structural properties, which include unordered, α-helical, and β-sheet conformations depending on environmental conditions .
The synthesis of Aβ(25-35) can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves attaching the first amino acid to a solid resin, followed by sequential addition of protected amino acids using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate. After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid or hydrogen fluoride .
During SPPS, each coupling step is monitored for completion using ninhydrin tests. Once the peptide chain is fully assembled, it undergoes deprotection and cleavage from the resin. The crude product is then purified through high-performance liquid chromatography (HPLC) before analysis . This method allows for precise control over peptide length and composition.
The molecular structure of Aβ(25-35) can adopt various conformations influenced by environmental factors such as pH, ionic strength, and solvent type. In aqueous solutions, it predominantly forms β-sheet structures that are characteristic of amyloid fibrils .
Spectroscopic techniques such as circular dichroism (CD) and attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR) have been employed to analyze its secondary structure. For instance, CD spectra indicate a transition from unordered structures to β-sheet conformations under certain conditions . The presence of peaks around 1626 cm⁻¹ in ATR-FTIR spectra confirms β-sheet formation .
Aβ(25-35) undergoes self-assembly reactions leading to fibril formation. The kinetics of these reactions are influenced by factors such as concentration and temperature. For example, increasing concentrations lead to faster aggregation rates and higher β-sheet content .
The self-association process can be monitored using thioflavin T fluorescence assays, which provide insights into the aggregation kinetics by measuring fluorescence intensity changes as fibrils form . Additionally, environmental factors such as pH and ionic conditions significantly affect the aggregation pathway and final structure of the peptide.
The mechanism of action for Aβ(25-35) involves several pathways contributing to neurotoxicity. The peptide interacts with neuronal membranes, leading to membrane permeabilization and ion channel formation. This process disrupts cellular homeostasis by allowing calcium ions to enter cells uncontrollably, triggering apoptotic pathways .
Research indicates that Aβ(25-35) can form pores in lipid membranes that facilitate calcium ion transport. These pores are hypothesized to consist of β-barrel-like structures formed by multiple peptide strands . Studies have shown that membrane cholesterol levels can influence pore formation dynamics and structural stability .
Aβ(25-35) exhibits distinct physical properties based on its aggregation state. In solution, it transitions from a monomeric form with random coil conformation to aggregated forms with ordered β-sheet structures under specific conditions .
Chemically, Aβ(25-35) is characterized by its hydrophilic nature due to polar amino acids like serine and lysine. Its propensity for aggregation is driven by hydrophobic interactions among non-polar residues like isoleucine and alanine . The presence of lysine contributes a positive charge that enhances interaction with negatively charged cell membranes.
Aβ(25-35) serves as a crucial model for studying Alzheimer's disease mechanisms due to its neurotoxic properties. It is widely used in research aimed at understanding amyloid aggregation processes and developing therapeutic interventions targeting amyloid-related pathologies. Additionally, it has been employed in screening assays for potential inhibitors that could mitigate its toxic effects on neurons .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: